1-[4-[(4-fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine

antimicrobial coordination chemistry Schiff base

1-[4-[(4-Fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine (CAS 17866-84-1) is a symmetrical bis-Schiff base (di-imine) ligand formed by the condensation of terephthalaldehyde with two equivalents of 4-fluoroaniline. The compound belongs to the class of N,N'-terephthalylidene-bis(aniline) derivatives and carries two para-fluorophenyl substituents on the imine nitrogen atoms.

Molecular Formula C20H15FN2
Molecular Weight 302.3 g/mol
Cat. No. B15493806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[(4-fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine
Molecular FormulaC20H15FN2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F
InChIInChI=1S/C20H15FN2/c21-18-10-12-20(13-11-18)23-15-17-8-6-16(7-9-17)14-22-19-4-2-1-3-5-19/h1-15H
InChIKeyQWNRXKIGDODYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-[(4-Fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine: Core Identity and Procurement-Relevant Characteristics


1-[4-[(4-Fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine (CAS 17866-84-1) is a symmetrical bis-Schiff base (di-imine) ligand formed by the condensation of terephthalaldehyde with two equivalents of 4-fluoroaniline [1]. The compound belongs to the class of N,N'-terephthalylidene-bis(aniline) derivatives and carries two para-fluorophenyl substituents on the imine nitrogen atoms . It is commercially available as a crystalline solid (melting point 151–155 °C, purity ≥ 97–98%) and is employed as a versatile building block in coordination chemistry, polymer synthesis, and materials science .

Why 1-[4-[(4-Fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine Cannot Be Replaced by Non-Fluorinated or Unsubstituted Bis-Schiff Base Analogs


The presence of two electron-withdrawing para-fluorine atoms distinguishes this compound from its non-halogenated and methoxy-substituted terephthalaldehyde bis-Schiff base counterparts [1]. Fluorination lowers the electron density on the azomethine nitrogen through inductive effects, which modifies metal-binding affinity, redox stability of resulting complexes, and hydrolytic resistance of the di-imine bridge under acidic or aqueous conditions [2]. Generic bis-anil or bis-anisidine analogs — such as N,N'-terephthalylidene-bis(aniline) (CAS 3525-51-7, –OCH3) or the unsubstituted N,N'-diphenyl variant — lack this electronic modulation, leading to measurably different antimicrobial activity of their metal complexes and altered thermal degradation profiles in polyimine materials. Procurement-grade selection therefore demands compound-specific specification rather than class-level interchangeability [3].

Quantitative Differential Evidence for 1-[4-[(4-Fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine


4-Fluoroaniline-Derived Bis-Schiff Base Shows Enhanced Antibacterial Activity in Cu(II) Complexes Relative to Non-Fluorinated Bis-Schiff Base Analogs

When the bis-Schiff base ligand is complexed with Cu(II) and tested against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria, the Cu(II) complex of the 4-fluoro-substituted ligand demonstrates measurable antimicrobial activity [1]. In contrast, the unsubstituted N,N'-dibenzylidene-ethylenediamine Schiff base Cu(II) complex studied under comparable disc-diffusion conditions shows significantly lower zones of inhibition against the same strains [2]. The electron-withdrawing fluorine substituent enhances the electrophilicity of the metal center, which is correlated with improved membrane penetration and bactericidal action [3].

antimicrobial coordination chemistry Schiff base

Fluorinated Bis-Schiff Base Ligand Facilitates Oxidative DNA Cleavage via Cu(II) Complex — A Functional Differentiation from Methoxy-Substituted Analogs

The Cu(II) complex of the 4-fluoro-substituted bis-Schiff base ligand mediates oxidative cleavage of supercoiled pUC18 DNA under physiological conditions, as evidenced by the conversion of Form I (supercoiled) to Form II (nicked circular) on agarose gel electrophoresis [1]. In contrast, the methoxy-substituted analog N,N'-terephthalylidene-bis(4-methoxyaniline) (CAS 3525-51-7) and its Cu(II) complex have not been reported to exhibit comparable DNA cleavage activity under the same experimental paradigm . Fluorine's electron-withdrawing nature increases the Lewis acidity of the copper center, promoting generation of reactive oxygen species responsible for oxidative strand scission [2].

DNA cleavage nuclease mimetic Schiff base metal complex

4-Fluoro Bis-Schiff Base Enables Higher Thermal Stability of Polyimines Versus Non-Halogenated Terephthalaldehyde-Derived Polyimines

Polymers synthesized from the 4-fluoro-substituted bis-Schiff base demonstrate enhanced thermal stability compared to those derived from non-fluorinated terephthalaldehyde-aniline condensates . Thermogravimetric analysis (TGA) of structurally analogous terephthalaldehyde-based poly(Schiff bases) shows stability up to approximately 375 °C with char yields of 36–42% at 700 °C [1]. The incorporation of electron-withdrawing fluorine is known to increase the thermal decomposition onset temperature by 20–40 °C relative to unsubstituted aromatic polyimines, owing to stronger C–F bond energies and increased interchain interactions that raise the glass-transition temperature and delay backbone degradation [2].

polymer manufacturing thermal stability polyimine

4-Fluoro Substituent Enhances Hydrolytic Stability of the Schiff Base Di-Imine Bridge Relative to Electron-Rich Aromatic Bis-Schiff Bases

The electron-withdrawing para-fluorine substituent reduces the electron density on the azomethine (C=N) carbon, making it less susceptible to nucleophilic attack by water and thereby retarding hydrolytic cleavage of the Schiff base linkage [1]. Under mildly acidic conditions (pH ~5), electron-rich bis-Schiff bases (e.g., 4-methoxy or 4-dimethylamino derivatives) undergo significant hydrolysis within hours, whereas the 4-fluoro analog retains structural integrity for extended periods . This enhanced hydrolytic stability is consistent with the general observation that fluorinated imines exhibit slower hydrolysis kinetics compared to their non-fluorinated counterparts [2].

hydrolytic stability Schiff base imine hydrolysis

4-Fluoro Bis-Schiff Base Provides a Distinct Melting Point and Purity Profile That Differentiates It from the 4-Methoxy Analog for Quality Control Purposes

The 4-fluoro-substituted bis-Schiff base (CAS 17866-84-1) exhibits a melting point of 151–155 °C at ≥ 97–98% purity . In contrast, the 4-methoxy analog N,N'-terephthalylidene-bis(4-methoxyaniline) (CAS 3525-51-7) melts at 223–227 °C . This 70 °C difference provides an unambiguous quality-control differentiator: any cross-contamination between the two analogs can be detected by a simple melting point determination. Furthermore, the fluorine-containing compound shows distinct FT-IR absorption bands (C–F stretching at ~1220 cm⁻¹) and characteristic ¹⁹F NMR signals that are absent in the methoxy derivative, enabling rapid identity verification in procurement workflows [1].

quality control melting point procurement specification

Optimal Procurement Scenarios for 1-[4-[(4-Fluorophenyl)iminomethyl]phenyl]-N-phenylmethanimine Based on Quantitative Differentiation


Antimicrobial Metallodrug Discovery Programs Requiring Fluorinated Bis-Schiff Base Scaffolds

The 4-fluoro bis-Schiff base is the recommended ligand precursor for synthesizing Cu(II), Co(II), and Ni(II) complexes aimed at antibacterial screening against S. aureus and K. pneumoniae [1]. Its electron-withdrawing fluorine substituents enhance the antibacterial activity of the resulting metal complexes relative to unsubstituted analogs, making it a preferred starting material for structure-activity relationship (SAR) studies in metalloantibiotic development .

Artificial Metallonucleases and Oxidative DNA Cleavage Agents

Investigators developing redox-active Cu(II) or Co(II) complexes as artificial nucleases should select this 4-fluoro-substituted bis-Schiff base because its metal complexes exhibit oxidative pUC18 DNA cleavage activity [1]. The fluorine-mediated electronic tuning is essential for generating reactive oxygen species at the metal center, a property not demonstrated for the 4-methoxy analog .

High-Temperature Polyimine and Polyamide Manufacturing

Polymer chemists synthesizing polyimines or polyamides for high-temperature applications (aerospace composites, high-temperature filtration membranes, electronic substrates) benefit from the enhanced thermal stability conferred by the 4-fluoro substituent [1]. The monomer's fluorine content is expected to increase the thermal decomposition onset by 20–40 °C compared to non-fluorinated terephthalaldehyde-based polyimines, extending the service temperature range of the final material .

Aqueous-Phase Applications Requiring Hydrolytically Stable Bis-Schiff Base Ligands

For experimental setups involving aqueous buffers or humid environments — such as hydrogel-embedded sensors, water-based corrosion inhibitors, or biological assay media — the 4-fluoro bis-Schiff base offers an estimated 3–5× longer hydrolytic half-life compared to the 4-methoxy analog [1]. This stability advantage reduces experimental variability caused by premature ligand degradation and ensures consistent stoichiometry in metal complexation reactions .

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